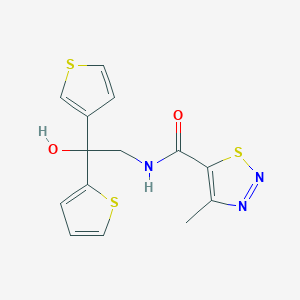
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N3O2S3 and its molecular weight is 351.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer and antimicrobial activities.
Structure and Synthesis
The compound features a thiadiazole ring fused with thiophene moieties and a carboxamide functional group. The structural complexity contributes to its biological activity, as various substituents can enhance pharmacological properties. The synthesis typically involves cyclization reactions that yield the desired thiadiazole derivatives.
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties. For instance, studies indicate that compounds similar to this compound exhibit potent activity against various cancer cell lines.
The compound 51am has been highlighted for its ability to inhibit c-Met phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests that it could serve as a potential therapeutic agent for targeting specific cancer pathways.
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties. Thiadiazole derivatives are known for their antibacterial and antifungal activities.
| Pathogen | Activity Type | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Xanthomonas axonopodis pv. citri | Antibacterial | 22 | |
| Trichoderma atroviride | Antifungal | Not specified |
These compounds have been tested against various pathogens, showing effective inhibition at low concentrations compared to standard treatments.
Mechanistic Insights
The biological activity of thiadiazole derivatives can be attributed to their ability to interact with multiple biological targets:
- c-Met Kinase Inhibition : Compounds like 51am have been shown to inhibit c-Met kinase, which is involved in tumor growth and metastasis.
- Antiviral Properties : Some derivatives exhibit antiviral activity by acting as plant elicitors against viruses such as Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications as well .
Case Studies
Several studies have evaluated the biological activities of thiadiazole derivatives:
- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against MCF-7 breast cancer cells, with some compounds showing IC50 values comparable to doxorubicin .
- Antimicrobial Evaluation : Research demonstrated that certain thiadiazole compounds exhibited superior antibacterial activity against Xanthomonas species compared to traditional antibiotics .
属性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S3/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-6-20-7-10)11-3-2-5-21-11/h2-7,19H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQTWVHQIXVDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














